![molecular formula C7H6N4 B188559 吡啶并[2,3-b]吡嗪-6-胺 CAS No. 65257-68-3](/img/structure/B188559.png)

吡啶并[2,3-b]吡嗪-6-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

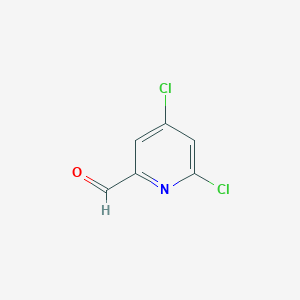

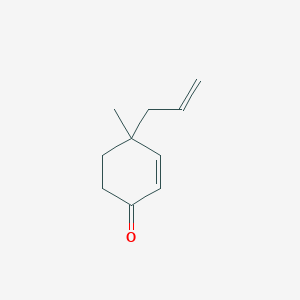

Pyrido[2,3-b]pyrazin-6-amine is a chemical compound with the molecular formula C7H6N4 . It has been identified as a component in a novel class of imidazo[1’,2’:1,6]pyrido[2,3-d]pyrimidin derivatives, which have been discovered as CDK4/6 inhibitors . These inhibitors are considered an attractive therapeutic target for the treatment of cancer .

Synthesis Analysis

The synthesis of Pyrido[2,3-b]pyrazin-6-amine involves multicomponent reactions . The resulting heterocyclic compound is referred to as compound 4–7 in a yield of 82–89% . The chemical structures of these compounds were ascertained by spectral techniques (NMR, FT-IR) .Molecular Structure Analysis

The molecular structure of Pyrido[2,3-b]pyrazin-6-amine consists of a pyridine ring fused with a pyrazine ring . The InChI string for this compound is InChI=1S/C7H6N4/c8-6-2-1-5-7(11-6)10-4-3-9-5/h1-4H,(H2,8,10,11) .Physical And Chemical Properties Analysis

Pyrido[2,3-b]pyrazin-6-amine has a molecular weight of 146.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 146.059246208 g/mol . The topological polar surface area is 64.7 Ų .科学研究应用

本文将对“吡啶并[2,3-b]吡嗪-6-胺”的科学研究应用进行全面分析,重点关注其独特的应用:

非线性光学 (NLO) 技术

基于吡啶并[2,3-b]吡嗪的杂环化合物表现出高 NLO 响应,表明其对 NLO 技术应用有重大贡献。 这些特性对于开发用于光子和光电子的先进材料至关重要 .

DNA 的电化学传感

源自吡啶并[2,3-b]吡嗪的化合物已被用于 DNA 的电化学传感。 该应用对于基因诊断和研究至关重要,因为它允许检测和量化 DNA 序列 .

体外抗氧化活性

这些化合物也已对其体外抗氧化活性进行了测试。 抗氧化剂在研究中很重要,因为它们能够中和自由基并防止细胞中与氧化应激相关的损伤 .

抗脲酶活性

已经探索了吡啶并[2,3-b]吡嗪衍生物的抗脲酶活性,这与开发针对由产生脲酶的细菌引起的疾病的治疗方法有关 .

PI3K 同工酶抑制

核心结构与 PI3K 同工酶的选择性抑制有关,PI3K 同工酶是参与细胞生长和存活途径的酶。 靶向这些酶的抑制剂可用于治疗心肌梗塞等疾病 .

二肽基肽酶 IV 抑制

这些化合物已被研究为二肽基肽酶 IV 抑制剂,这是治疗 2 型糖尿病的一种方法。 该应用利用了它们调节代谢途径的能力 .

发光材料

吡啶并[2,3-b]吡嗪的衍生物已被用于创建发光类似物,在电子显示器和照明技术中具有潜在的应用 .

生物活性支架

吡啶并[2,3-b]吡嗪支架已表现出各种生物活性,例如抗菌、抗炎、抗病毒、抗真菌、抗氧化、抗肿瘤和激酶抑制活性。 这使其成为药物发现和药物化学中宝贵的支架 .

上面提到的每个应用都代表了吡啶并[2,3-b]吡嗪-6-胺发挥重要作用的独特领域。该化合物在科学研究中的多功能性突出了其在促进各种技术进步和治疗策略方面的潜力。

吡啶并[2,3-b]吡嗪衍生物的多组分合成… <a aria-label="3: Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives…" data-citationid="ee7315cd-f70e-7af9-8147-

未来方向

Pyrido[2,3-b]pyrazin-6-amine and its derivatives have shown potential in various therapeutic applications, particularly as inhibitors of CDK4/6 for cancer treatment . Future research may focus on optimizing the synthesis of these compounds, studying their mechanisms of action in more detail, and evaluating their efficacy and safety in preclinical and clinical studies.

作用机制

Target of Action

Pyrido[2,3-b]pyrazin-6-amine is a novel heterocyclic compound It has been utilized in electrochemical sensing of dna , suggesting that DNA could be a potential target.

Mode of Action

It’s known that the compound has remarkable contributions towards nonlinear optical (nlo) technological applications . This suggests that the compound might interact with its targets, possibly DNA, in a way that influences optical properties.

Biochemical Pathways

The compound has been used in electrochemical sensing of dna , which implies it may interact with biochemical pathways involving DNA.

Result of Action

It’s known that the compound has been utilized for the first time in electrochemical sensing of dna, in vitro antioxidant, and antiurease activity . This suggests that the compound may have a significant impact on cellular functions related to these activities.

属性

IUPAC Name |

pyrido[2,3-b]pyrazin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c8-6-2-1-5-7(11-6)10-4-3-9-5/h1-4H,(H2,8,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUPCZFBDRVLNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=NC=CN=C21)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289179 |

Source

|

| Record name | pyrido[2,3-b]pyrazin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65257-68-3 |

Source

|

| Record name | 65257-68-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pyrido[2,3-b]pyrazin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-Ditert-butyl-4-[(2,4-dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B188481.png)

![3-(2-furyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B188487.png)

![2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione](/img/structure/B188490.png)

![N-(6-methylpyridin-2-yl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B188492.png)

![N-(furan-2-ylmethyl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B188493.png)

![Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B188496.png)